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molecular formula C7H13NaO3S B8368366 Cyclohexylmethylsulfonate sodium salt

Cyclohexylmethylsulfonate sodium salt

Cat. No. B8368366
M. Wt: 200.23 g/mol
InChI Key: WEXGSUVTGKSPGY-UHFFFAOYSA-M
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Patent
US05646165

Procedure details

To a solution of sodium bisulfite (32 g, 307 mmole) in H2O (200 mL) was added cyclohexylmethyl bromide (21 mL, 150 mmole). The mixture was then stirred vigorously while heated at reflux for 48 hours. Upon cooling to room temperature, a white precipitate formed. The precipitate was collected on a Buchner funnel and washed with diethyl ether to wash away residual cyclohexylmethyl bromide. The white plate-like solid was dried under high vacuum overnight to provide 11.8 g (39%) of the title compound which had a m.p. >400° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])([OH:3])[O-:2].[Na+:5].[CH:6]1([CH2:12]Br)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>O>[Na+:5].[CH:6]1([CH2:12][S:1]([O-:3])(=[O:2])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
21 mL
Type
reactant
Smiles
C1(CCCCC1)CBr
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with diethyl ether
WASH
Type
WASH
Details
to wash away residual cyclohexylmethyl bromide
CUSTOM
Type
CUSTOM
Details
The white plate-like solid was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[Na+].C1(CCCCC1)CS(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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